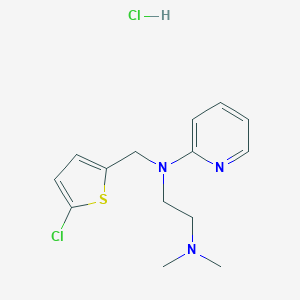

Chlorothen hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlorothen hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H19Cl2N3S and its molecular weight is 332.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

General Reactivity of Hydrochlorides

Hydrochlorides, such as 2-chloroethylamine hydrochloride (prepared via ethanolamine and HCl ), typically exhibit reactivity influenced by:

-

Acid-base interactions : Protonation of amines by HCl to form stable salts.

-

Thermal decomposition : Release of HCl gas under heating (e.g., chloroalkanes decomposing to alkenes and HCl ).

-

Nucleophilic substitution : Reactivity of chlorine in alkyl chlorides (e.g., SN2 mechanisms ).

HCl-Catalyzed Chlorination

Hydrogen chloride catalyzes chlorination and oxidation reactions, particularly in organic systems:

-

Thiol chlorination : HCl accelerates Cl2 release from N-chlorosuccinimide (NCS), enabling rapid sulfenyl chloride formation .

-

Disulfide cleavage : Excess HCl reacts with NCS to regenerate Cl2, driving further chlorination .

Mechanism:

NCS+HCl→Cl2+succinimide

R SH+Cl2→R SCl+HCl

Decomposition Pathways

Chlorinated amines may decompose via:

-

Elimination : Loss of HCl to form alkenes (e.g., chloroethane → ethene + HCl ).

-

Oxidation : Reaction with Cl2 or HOCl to form sulfenyl chlorides or disulfides .

Example from Chloroalkanes :

CH3CH2Cl→CH2=CH2+HCl

Activation energy: ~200 kJ/mol (calculated via RRKM modeling).

Stability in Aqueous Systems

Hydrochlorides are susceptible to hydrolysis in water, especially under acidic or alkaline conditions:

Propriétés

Numéro CAS |

135-35-3 |

|---|---|

Formule moléculaire |

C14H19Cl2N3S |

Poids moléculaire |

332.3 g/mol |

Nom IUPAC |

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C14H18ClN3S.ClH/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;/h3-8H,9-11H2,1-2H3;1H |

Clé InChI |

BGBBHUXHUOMKPM-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |

SMILES canonique |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl |

Key on ui other cas no. |

135-35-3 |

Synonymes |

Chlorothen hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.